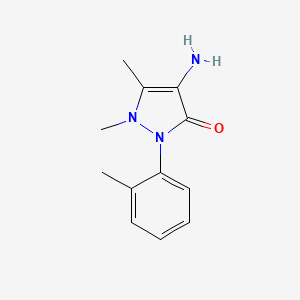
2-(aminomethyl)-N-ethyl-N-methylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mécanisme D'action
2-(aminomethyl)-N-ethyl-N-methylaniline is a versatile reagent that can be used in a variety of synthetic reactions. It acts as a nucleophile, reacting with electrophiles such as alkyl halides, aldehydes, and ketones. It can also be used as a catalyst in the synthesis of organic compounds, and can be used in the synthesis of peptides and proteins.
Biochemical and Physiological Effects
This compound is not known to have any significant biochemical or physiological effects. However, it is important to note that it is a pungent-smelling liquid and may cause irritation to the eyes and skin. In addition, this compound is a volatile compound and may be hazardous if inhaled.
Avantages Et Limitations Des Expériences En Laboratoire
The primary advantage of using 2-(aminomethyl)-N-ethyl-N-methylaniline in laboratory experiments is its versatility. It can be used in a variety of synthetic reactions, and can be used as a catalyst in the synthesis of organic compounds. In addition, it is relatively easy to synthesize, and is relatively inexpensive. The primary limitation of using this compound in laboratory experiments is its volatility, which can pose a safety hazard in the laboratory.
Orientations Futures
Future research on 2-(aminomethyl)-N-ethyl-N-methylaniline could focus on improving the synthesis process to reduce the formation of byproducts and increase the yield of desired products. In addition, further research could focus on developing new applications for this compound, such as in the synthesis of novel pharmaceuticals and materials. Finally, further research could focus on developing safer methods for handling and storing this compound, to reduce the potential for hazardous exposure.
Méthodes De Synthèse
2-(aminomethyl)-N-ethyl-N-methylaniline can be synthesized by the reaction of aniline and ethyl bromide in the presence of a base such as potassium carbonate. The reaction yields a mixture of products, including the desired amine. The reaction is typically carried out in an anhydrous organic solvent such as dichloromethane. The reaction is typically performed in a sealed tube to prevent the formation of explosive byproducts.
Applications De Recherche Scientifique
2-(aminomethyl)-N-ethyl-N-methylaniline is widely used in scientific research as a reagent for the synthesis of a variety of organic compounds. It is used in the synthesis of pharmaceuticals, dyes, and other organic molecules. It is also used in the synthesis of polymers, catalysts, and other materials. In addition, this compound is used in the synthesis of peptides and proteins, and has been used in the synthesis of novel antibiotics.
Propriétés
IUPAC Name |
2-(aminomethyl)-N-ethyl-N-methylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c1-3-12(2)10-7-5-4-6-9(10)8-11/h4-7H,3,8,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHMNCGBUSGMIPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)C1=CC=CC=C1CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

amine hydroiodide](/img/structure/B6144067.png)


![{4-[methyl(phenyl)amino]phenyl}methanol](/img/structure/B6144095.png)
![4-hydroxy-1-[4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B6144114.png)

![N-(2-{bicyclo[2.2.1]heptan-2-yl}ethyl)cyclopropanamine](/img/structure/B6144124.png)


![4-[ethyl(methyl)amino]benzoic acid](/img/structure/B6144153.png)
![1-[5-fluoro-2-(4-methyl-1,4-diazepan-1-yl)phenyl]methanamine](/img/structure/B6144154.png)

![3-methyl-1-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]-1H-imidazol-3-ium iodide](/img/structure/B6144168.png)
